Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester
Description
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester (CAS 68133-36-8) is a structurally complex fatty acid ester characterized by a long-chain aliphatic backbone (octadecanoic acid) and a substituted oxazole ring. The oxazole moiety (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl) introduces heterocyclic complexity, distinguishing it from simpler fatty acid esters.
Properties
CAS No. |
68133-36-8 |
|---|---|
Molecular Formula |
C41H79NO3 |
Molecular Weight |
634.1 g/mol |
IUPAC Name |
(4-ethyl-2-heptadecyl-5H-1,3-oxazol-4-yl)methyl octadecanoate |
InChI |
InChI=1S/C41H79NO3/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-42-41(6-3,37-44-39)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h4-38H2,1-3H3 |
InChI Key |
RABTYWWXOMZNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CC)COC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxazoline Intermediate
-
- Long-chain fatty amines or amino alcohols (e.g., 2-amino-1-heptadecanol derivatives)
- Carboxylic acids or acid derivatives for ring closure (e.g., 2-bromoacetic acid derivatives)
-
- The oxazoline ring is typically synthesized via cyclization of β-amino alcohols with carboxylic acid derivatives or their activated forms (acid chlorides or esters).
- A common approach is the reaction of a β-amino alcohol with an acid chloride under dehydrating conditions to promote intramolecular cyclization forming the oxazoline ring.
- The 4-ethyl and 2-heptadecyl substitutions can be introduced either by using appropriately substituted amino alcohol precursors or by alkylation reactions post-ring formation.
Esterification with Octadecanoic Acid
- Method:
- The hydroxymethyl group on the oxazoline ring serves as the site for esterification.
- Octadecanoic acid (stearic acid) or its activated derivatives (e.g., stearoyl chloride or stearic anhydride) react with the hydroxyl group to form the ester linkage.
- Typical conditions involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide-mediated coupling in the presence of catalysts like 4-dimethylaminopyridine (DMAP) to facilitate ester bond formation under mild conditions.
- Alternatively, direct esterification under acidic catalysis with removal of water can be employed, although this may require harsher conditions and longer reaction times.
Purification and Characterization
-
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
- Crystallization from suitable solvents may also be used depending on solubility.
-
- Structural confirmation is achieved through spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm the oxazoline ring and ester linkages.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to identify ester carbonyl and oxazoline ring vibrations.
- Elemental analysis to verify molecular composition.
- Structural confirmation is achieved through spectroscopic methods:
Data Table: Summary of Preparation Steps and Conditions
Research Discoveries and Notes
- The compound is structurally related to other oxazoline-containing esters, which have been studied for their surfactant properties, biological activity, and potential pharmaceutical applications.
- The presence of a long alkyl chain (heptadecyl) combined with the oxazoline ring imparts amphiphilic character, useful in materials science and medicinal chemistry.
- The synthetic routes emphasize mild reaction conditions to preserve the integrity of the oxazoline ring and avoid side reactions.
- No direct large-scale industrial synthesis protocols were found in public databases, indicating that the compound is primarily prepared at laboratory scale for research purposes.
- The compound’s detailed preparation data is scarce in open literature, but the general synthetic principles for oxazoline esters and stearate derivatives provide a reliable foundation for its synthesis.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, such as amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Biological Activity
- Lipid Metabolism: Research indicates that octadecanoic acid and its derivatives can influence lipid metabolism pathways. Studies have shown that they enhance the expression of genes involved in fatty acid synthesis when administered in specific concentrations.
- Anti-inflammatory Properties: Investigations into the anti-inflammatory effects of octadecanoic acid suggest potential health benefits when included in dietary fats. This property makes it a candidate for functional food development.
-
Cosmetic Formulations
- Emulsifying Agent: Due to its emulsifying properties, octadecanoic acid is widely used in cosmetic formulations. It helps stabilize mixtures of oil and water, improving the texture and application of creams and lotions.
- Skin Health: Its role in enhancing skin health has been documented, particularly in formulations aimed at moisturizing and protecting the skin barrier.
-
Pharmaceutical Applications
- Drug Delivery Systems: The ester form of octadecanoic acid can be utilized in drug delivery systems due to its ability to encapsulate active pharmaceutical ingredients. This enhances the bioavailability of drugs and can lead to improved therapeutic outcomes.
Industrial Applications
-
Food Industry
- Food Additive: Octadecanoic acid is utilized as a food additive for its emulsifying properties, helping to improve texture and stability in various food products.
- Nutritional Supplements: Its inclusion in dietary supplements is based on its potential health benefits related to lipid metabolism and cholesterol levels.
-
Surfactants and Detergents
- The compound is employed in the production of surfactants used in detergents due to its ability to reduce surface tension and enhance cleaning efficacy.
-
Biodegradable Plastics
- Research into biodegradable plastics has identified octadecanoic acid derivatives as potential components that can improve the mechanical properties of bioplastics while maintaining environmental sustainability.
Case Study 1: Cosmetic Formulation Development
A study conducted by researchers at a leading cosmetic company explored the use of octadecanoic acid derivatives in anti-aging creams. The formulation demonstrated improved skin hydration and elasticity compared to control groups without the compound.
Case Study 2: Nutraceuticals
In clinical trials assessing the impact of dietary fats on cardiovascular health, octadecanoic acid was found to lower LDL cholesterol levels when consumed as part of a balanced diet rich in unsaturated fats. This finding supports its application in developing heart-health-focused nutraceuticals.
Mechanism of Action
The mechanism by which Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ester group can also undergo hydrolysis, releasing octadecanoic acid and the oxazoline derivative, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- Octadecanoic acid backbone: A saturated C18 fatty acid (stearic acid).
- Oxazole substituent : A 4,5-dihydrooxazole ring with a heptadecyl (C17) chain at position 2 and an ethyl group at position 3.
Comparison with Other Fatty Acid Esters :
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Hexadecanoic acid, methyl ester | C16 saturated fatty acid ester with a simple methyl group | Shorter chain, no heterocyclic substituent |
| Tetradecanoic acid, methyl ester | C14 saturated fatty acid ester with a methyl group | Shorter chain, simpler structure |
| 9-Octadecenoic acid, methyl ester | C18 monounsaturated fatty acid ester | Unsaturated backbone, no oxazole ring |
| Target Compound | C18 saturated ester with dihydrooxazole and heptadecyl substituent | Complex heterocyclic moiety, long alkyl |
The heptadecyl chain increases hydrophobicity, likely reducing solubility in polar solvents relative to shorter-chain esters like hexadecanoic acid methyl ester .
Physicochemical Properties
Limited direct data are available for the target compound, but inferences can be drawn from structurally related substances:
- Melting Point: Esters with long alkyl chains (e.g., hexadecanoic acid methyl ester) typically have lower melting points than their parent acids. The oxazole ring may increase melting points due to intermolecular interactions, as seen in Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl ether (mp 88°C) .
- Solubility: The heptadecyl chain and oxazole ring likely render the compound insoluble in water but soluble in nonpolar solvents (e.g., hexane, chloroform), similar to squalene or phytol .
Regulatory and Environmental Considerations
In contrast, domestically listed esters (e.g., methyl palmitate) are widely used in food and cosmetics .
Biological Activity
Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with a long carbon chain. The compound of interest, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester , represents a modified form of octadecanoic acid that may exhibit unique biological activities due to its structural modifications. This article reviews the biological activity of this compound, including its potential therapeutic effects based on recent studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C40H77NO4
- Molecular Weight : 637.96 g/mol
- IUPAC Name : [2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate
Antidiabetic Activity
Recent studies have indicated that derivatives of octadecanoic acid can exhibit significant antidiabetic properties. For instance, research on similar compounds has shown their ability to inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.
Case Study : A study demonstrated that a related ester significantly inhibited α-amylase activity with an IC50 value of 0.45 mM, indicating potential for managing postprandial blood glucose levels .
Antibacterial Activity
The antibacterial properties of octadecanoic acid derivatives have also been explored. The compound's hydrophobic nature allows it to disrupt bacterial membranes, leading to cell lysis.
Research Findings : In vitro assays revealed that octadecanoic acid esters exhibited antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.5 mg/mL for some derivatives .
Antioxidant Activity
Antioxidant properties are critical for combating oxidative stress-related diseases. Compounds derived from octadecanoic acid have shown promising results in scavenging free radicals.
Experimental Results : DPPH and ABTS assays conducted on octadecanoic acid derivatives indicated significant radical scavenging activities, with IC50 values comparable to standard antioxidants like ascorbic acid .
Data Table: Summary of Biological Activities
The biological activities of octadecanoic acid derivatives can be attributed to their ability to interact with biological membranes and enzymes:
- Enzyme Inhibition : The structural modifications in the oxazoline ring enhance binding affinity to target enzymes like α-amylase.
- Membrane Disruption : The long hydrophobic tail facilitates insertion into bacterial membranes, leading to cell death.
- Radical Scavenging : The presence of hydroxymethyl groups enhances electron donation capabilities, contributing to antioxidant activity.
Q & A
Q. Why do GC-MS analyses of microbial metabolites fail to detect intact esters?
Q. How to reconcile conflicting bioactivity data between in vitro and in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
